molecular formula C5H6O2 B152165 3-Methoxyfuran CAS No. 3420-57-3

3-Methoxyfuran

Cat. No. B152165
CAS RN: 3420-57-3
M. Wt: 98.1 g/mol
InChI Key: VMMAQHURVWNQOM-UHFFFAOYSA-N
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Patent
US08907104B2

Procedure details

A 3-L, one-necked, round-bottomed flask was equipped with a Teflon-coated magnetic stirbar. The system was flame-dried and flushed with argon. The flask was charged with a solution of N,N-dimethylformamide (31.9 mL, 413 mmol, 1.35 equiv) in dichloromethane (1.2 L). The solution was cooled to 0° C. in a dry ice-acetone bath, and then oxalyl chloride (32.5 mL, 367 mmol, 1.2 equiv) was added over 16 min. Vigorous bubbling occurred and a white solid precipitated. After stirring for 20 min, the reaction mixture was cooled to −40° C. by addition of dry ice to the cooling bath and a solution of 3-methoxyfuran (Meister, C.; Scharf, H.-D. Synthesis 1981, 737-739) (30 g, 306 mmol, 1 equiv) in dichloromethane (100 mL) was added via cannula. A dark-brown color formed during the addition. After stirring for 20 min, the cooling bath was removed and saturated aqueous sodium bicarbonate solution (1.5 L) was added. The biphasic mixture was stirred vigorously for 6 hours, and then was partitioned. The aqueous layer was further extracted with dichloromethane (2×800 mL). The organic layers were combined and the combined layers were dried over sodium sulfate. The solids were filtered and the filtrate was concentrated. The residue obtained was purified by flash-column chromatography on silica gel (100% diethyl ether) to furnish 3-methoxyfurfural 6 (21.2 g, 55%) as a light-yellow solid.
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.9 mL
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
32.5 mL
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].C(Cl)(=O)C(Cl)=O.[CH3:12][O:13][C:14]1[CH:18]=[CH:17][O:16][CH:15]=1>ClCCl>[CH3:12][O:13][C:14]1[CH:15]=[CH:3][O:4][C:18]=1[CH:17]=[O:16]

Inputs

Step One
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
31.9 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.2 L
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
32.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
COC1=COC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was flame-dried
CUSTOM
Type
CUSTOM
Details
flushed with argon
CUSTOM
Type
CUSTOM
Details
Vigorous bubbling
CUSTOM
Type
CUSTOM
Details
a white solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to −40° C. by addition of dry ice to the cooling bath
CUSTOM
Type
CUSTOM
Details
A dark-brown color formed during the addition
STIRRING
Type
STIRRING
Details
After stirring for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
ADDITION
Type
ADDITION
Details
saturated aqueous sodium bicarbonate solution (1.5 L) was added
STIRRING
Type
STIRRING
Details
The biphasic mixture was stirred vigorously for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with dichloromethane (2×800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash-column chromatography on silica gel (100% diethyl ether)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=C(C=O)OC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.